7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the progression from the G1 phase to the S phase
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle, a fundamental biochemical pathway in all living cells . The disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used as novel CDK2 inhibitors . CDK2 is a cyclin-dependent kinase, a type of enzyme that plays a crucial role in cell cycle regulation . Therefore, it is plausible that 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine may interact with enzymes like CDK2 and potentially other proteins or biomolecules.
Cellular Effects
Similar compounds have shown to inhibit the growth of certain cell lines . They have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Therefore, it is possible that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . These compounds fit well into the CDK2 active site through essential hydrogen bonding . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,4-dibromopyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. These methods also allow for better control over reaction conditions and reduce the production time.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole and pyrimidine rings can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 7-amino-[1,2,4]triazolo[4,3-c]pyrimidine or 7-alkoxy-[1,2,4]triazolo[4,3-c]pyrimidine can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the compound.
Scientific Research Applications
7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Bromo-[1,2,4]triazolo[3,4-b]pyridine
Comparison: 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific ring fusion and the position of the bromine atom. This structural uniqueness can result in different biological activities and chemical reactivity compared to its analogs. For instance, the position of the bromine atom can influence the compound’s ability to interact with molecular targets and its overall stability.
Properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSAMOHNXOKOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.